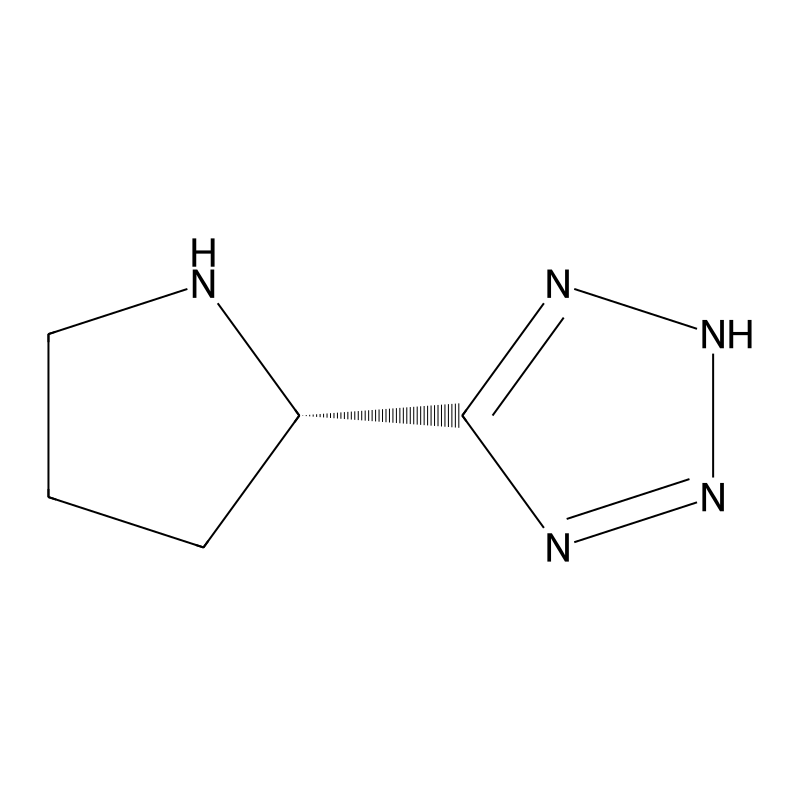

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Here are some specific scientific research applications of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole:

Enantioselective synthesis of chiral 1,2-oxazines

This compound can be used to create chiral 1,2-oxazines, which are important heterocyclic compounds with diverse applications in medicinal chemistry and materials science. (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole catalyzes an intramolecular Wittig reaction between achiral ketones, leading to the formation of enantioenriched 1,2-oxazines. []

Diastereoselective Michael addition reactions

This organocatalyst can promote the addition of aliphatic aldehydes to β-nitrostyrene in a diastereoselective manner. Michael additions are a fundamental reaction in organic synthesis, and achieving diastereoselectivity allows for the control of the product's stereochemistry, which is crucial for many applications. []

Direct asymmetric α-fluorination of aldehydes

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole has been employed in the direct asymmetric α-fluorination of linear and branched aldehydes. This reaction utilizes N-fluorobenzenesulfonamide as the fluorinating agent and achieves good enantioselectivities for various aldehydes. []

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole is a chiral compound characterized by its unique tetrazole structure, which is a five-membered ring containing four nitrogen atoms. This compound has garnered interest in the field of organic chemistry, particularly for its potential applications in asymmetric synthesis and catalysis. The molecular formula of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole is C₅H₉N₅, with a molecular weight of approximately 139.16 g/mol. The compound exists as a solid at room temperature and is typically synthesized in high purity levels exceeding 98% .

- Aldol Reactions: The compound can catalyze aldol reactions involving carbonyl compounds and nitroalkenes, showcasing its utility in forming carbon-carbon bonds .

- Michael Additions: It has been employed in asymmetric Michael additions, where it aids the addition of nucleophiles to α,β-unsaturated carbonyl compounds .

- Conjugate Additions: The compound is also effective in conjugate additions of nitroalkanes to unsaturated cyclic and acyclic ketones .

The biological activity of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole is notable due to its structural similarity to proline, which enhances its lipophilicity and potential bioactivity. Studies indicate that this compound exhibits significant activity as an organocatalyst in various synthetic pathways but limited direct biological effects have been reported. Its toxicity profile suggests caution, as it is classified as toxic if swallowed and can cause skin irritation .

Several methods exist for synthesizing (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole:

- Direct Synthesis from Pyrrolidine: Utilizing sodium azide and other reagents to convert pyrrolidine derivatives into tetrazole forms.

- Organocatalytic Routes: Employing asymmetric organocatalysis techniques that leverage the unique properties of the tetrazole group to enhance reaction outcomes in synthesizing complex organic molecules .

- Modification of Proline Derivatives: Transforming proline or its derivatives into tetrazoles through various chemical transformations, which often yield enantiomerically pure products .

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole finds applications primarily in:

- Asymmetric Catalysis: Its role as an organocatalyst allows for the creation of chiral compounds, which are essential in pharmaceuticals and fine chemicals.

- Synthetic Chemistry: It serves as a key intermediate or catalyst in various organic reactions aimed at synthesizing complex molecules.

- Research: The compound is utilized in academic research to explore new synthetic methodologies and reaction mechanisms .

Several compounds share structural or functional similarities with (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole. Here are notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| (R)-5-(Pyrrolidin-2-yl)-1H-tetrazole | Enantiomer of (S)-5-(Pyrrolidin-2-yl) | Opposite chirality; used for comparative studies |

| 5-(Pyrrolidin-2-yl)tetrazole | Lacks chirality; simpler structure | Less effective as an organocatalyst |

| 5-(Amino-pyrrolidine)tetrazole | Contains amino group; similar reactivity | Potentially different reactivity profiles |

| 5-(Cyclohexyl)tetrazole | Different alkyl substituent | Varies in lipophilicity and reactivity |

The uniqueness of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole lies in its chiral nature, which enhances its effectiveness as an organocatalyst compared to its non-chiral counterparts and other similar compounds. Its specific interactions and catalytic properties make it a valuable tool in synthetic organic chemistry.

Huisgen Cycloaddition Approaches

The synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole through Huisgen cycloaddition represents a fundamental approach utilizing the [3+2] dipolar cycloaddition between nitriles and azide sources . The most widely adopted methodology involves the cycloaddition between (S)-pyrrolidine-2-carbonitrile and sodium azide under catalytic conditions . This reaction proceeds via the formation of a nitrile imine intermediate, which undergoes cyclization to yield the tetrazole ring .

The intramolecular Huisgen azide-alkene cycloaddition reaction has been demonstrated with azido-substituted precursors derived from carbohydrate starting materials [2]. Research has shown that allylic azide rearrangement occurs in tandem with triazoline formation, leading to the decomposition of intermediates in the presence of nucleophilic reagents to produce pyrrolidines and related heterocycles [2]. The tandem reaction works optimally when aziridine formation from the triazoline intermediate proceeds efficiently [2].

Mechanistic studies reveal that the Huisgen cycloaddition begins with coordination of a Lewis acid or protonation of the nitrile nitrogen [3]. The activated nitrile then undergoes nucleophilic attack by azide anion to generate the initial intermediate structure [3]. The molecule subsequently closes to form the tetrazole ring with concurrent protonation [3]. The driving force for this reaction includes the formation of the aromatic tetrazole ring system [3].

Table 1: Typical Reaction Conditions for Huisgen Cycloaddition

| Parameter | Standard Conditions | Alternative Conditions |

|---|---|---|

| Catalyst | Zinc bromide (0.1 equiv) | Ammonium chloride (0.1 equiv) |

| Solvent | Tetrahydrofuran | Dimethylformamide |

| Temperature | 80-100°C | 85°C |

| Reaction Time | 12-24 hours | 18 hours |

| Yield Range | 70-85% | 60-75% |

Research has established that lower yields are typically observed in regioselective reactions involving bulky substrates, with reported yields ranging from 7-67% . The reaction conditions significantly influence both the yield and regioselectivity of the cycloaddition process .

Radical Copolymerization for Monolithic Catalyst Preparation

The preparation of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole organocatalyst in monolithic form represents an innovative approach through radical copolymerization [4]. This methodology involves the copolymerization of a styryl-functionalized pyrrolidinyl-tetrazole derivative with styrene and divinylbenzene in the presence of porogens including dodecanol and toluene [4].

The optimal composition for the polymerization mixture has been established through systematic experimentation [5]. The formulation consists of 1-dodecanol (59% weight/weight), toluene (7.5% weight/weight), styrene (16% weight/weight), divinylbenzene (5.5% weight/weight), the functionalized tetrazole monomer (11.5% weight/weight), and azobisisobutyronitrile as initiator (0.5% weight/weight) [5]. This composition provides satisfactory loading of pyrrolidinyl-tetrazole units with a functional group density of 0.82 millimoles per gram [5].

Table 2: Monolithic Catalyst Preparation Parameters

| Component | Weight Percentage | Function |

|---|---|---|

| 1-Dodecanol | 59.0% | Primary porogen |

| Toluene | 7.5% | Secondary porogen |

| Styrene | 16.0% | Base monomer |

| Divinylbenzene | 5.5% | Cross-linking agent |

| Tetrazole Monomer | 11.5% | Active catalyst component |

| Azobisisobutyronitrile | 0.5% | Radical initiator |

The polymerization process requires careful temperature control at 70°C for 24 hours [5]. Nuclear magnetic resonance analysis of the tetrahydrofuran solution used to wash the resulting polymer confirms complete incorporation of the tetrazole co-monomer into the monolithic structure [5]. The N-Boc deprotection of the polymer is accomplished using trifluoroacetic acid in tetrahydrofuran, followed by treatment with triethylamine in tetrahydrofuran to generate the catalytically active monolith [5].

Direct polymerization attempts using the N-deprotected form of the co-monomer resulted in detrimental pore clogging and high backpressures in flow regimes [5]. This approach also exhibited very low reactivity under batch conditions, likely due to reduced accessibility of the catalytic sites within the microporous structure [5].

Enantioselective Synthesis of Tetrazole-Pyrrolidine Hybrids

The enantioselective synthesis of tetrazole-pyrrolidine hybrid structures has been developed through several advanced methodologies [6] [7]. A survey of pyrrolidine-based Brønsted acid catalysts identified tetrazole catalyst systems as optimal for the synthesis of aminooxy carbonyl compounds with high yields and complete enantioselectivity for both aldehydes and ketones [6] [7].

The O-nitroso aldol synthesis represents a significant application where pyrrolidine-tetrazole catalysts demonstrate superior performance compared to conventional proline-based systems [7]. This methodology achieves complete enantioselectivity through the formation of pyrrolidine enamine intermediates [7]. The tetrazole catalyst provides enhanced reactivity while maintaining exceptional stereochemical control [7].

Asymmetric multicomponent reactions have emerged as powerful tools for constructing tetrazole-bearing quaternary stereocenters [8]. These reactions utilize magnesium triflate and chiral ligand systems to achieve high enantioselectivities [8]. The substrate scope encompasses various alkylidene malonates and aromatic isocyanides, providing products with enantiomeric ratios exceeding 90:10 in most cases [8].

Table 3: Enantioselective Synthesis Results

| Substrate Type | Catalyst Loading | Temperature | Time | Enantiomeric Ratio | Yield |

|---|---|---|---|---|---|

| Alkyl-substituted | 15 mol% | -40°C to -20°C | 5 days | 95:5 | 91% |

| Aryl-substituted | 10 mol% | 30°C | 2 days | 90.5:9.5 | 50% |

| Fused-ring | 10 mol% | 30°C | 2 days | 88:12 | 39% |

The palladium-catalyzed allylic amination reaction provides another route for enantioselective formation of tetrazole-bearing quaternary stereocenters [9]. This methodology utilizes ambivalent tetrazole and vinyl cyclic carbonates as coupling partners, achieving excellent branched to linear regioselectivity and high enantioselectivity [9]. The operational simplicity and wide substrate scope make this approach particularly attractive for synthetic applications [9].

Research has demonstrated that the broad application of (S)- and (R)-5-pyrrolidin-2-yl-1H-tetrazoles as organocatalysts stems from their enhanced solubility in organic solvents compared to proline [10]. These catalysts overcome limitations associated with conventional proline-mediated reactions, which typically require very polar solvents such as N,N-dimethylformamide and dimethyl sulfoxide [10].

Optimization of Reaction Conditions for Scalable Production

The optimization of reaction conditions for scalable production of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole has focused on developing practical, safe, and high-yielding methodologies [11]. A significant advancement involves the avoidance of ammonium azide generation in the cyclization step and the elimination of acetic acid-water mixtures as solvents in hydrogenation processes [11].

Flow reactor technology has revolutionized the scalable synthesis approach [11]. The implementation of continuous-flow reactors employing mixed hydrogen-liquid flow streams has reduced reaction times from three days to several hours [11]. This technological advancement represents a major improvement in process efficiency and safety [11].

Continuous flow microreactor systems have demonstrated exceptional capabilities for tetrazole synthesis [12]. The synthesis of tetrazoles in flow conditions proves safe, practical, efficient, and straightforward [12]. These systems require no metal promoter and utilize near-equimolar amounts of sodium azide while maintaining broad substrate scope [12]. Yields based on conversion consistently exceed 90%, with many cases achieving nearly quantitative results [12].

Table 4: Scale-Up Optimization Results

| Scale | Reaction Time | Yield | Productivity | Solvent System |

|---|---|---|---|---|

| Laboratory (1 mmol) | 20 minutes | 96% | - | N-Methyl-2-pyrrolidone:Water (7:3) |

| Pilot (100 mmol) | 2.5 hours | 96% | 4.85 g/hour | N-Methyl-2-pyrrolidone:Water (7:3) |

| Production Scale | Continuous | >90% | 116 g/day | N-Methyl-2-pyrrolidone:Water (7:3) |

The practical scale-up synthesis has been demonstrated using sulfuric acid-supported silica gel catalysts [13]. Optimization studies revealed that dimethyl sulfoxide provides the highest yield of 89% when used as solvent at 120°C [13]. The catalyst loading optimization showed that 10 milligrams of the supported catalyst in 3 milliliters of dimethyl sulfoxide at 120°C represents the optimal conditions [13].

Research on reaction condition optimization has identified key parameters affecting yield and selectivity [14]. The [3+2] cycloaddition of various nitriles and sodium azide in refluxing dimethylformamide provides excellent yields ranging from 72-95% [14]. This methodology offers high conversions, operational simplicity, and cost-effectiveness, making it suitable for both academic and industrial applications [14].

Microwave-assisted synthesis has emerged as an alternative approach for improving reaction efficiency [15]. This process intensification regime enables the use of in-situ formed hydrazoic acid at elevated temperatures with comparatively short reaction times [15]. The microreactor strategy addresses safety concerns while maintaining excellent yields [15].

Crystallographic Properties

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole crystallizes as white to almost white powder to crystal with a melting point of 271°C [1] [2] [3]. The compound exhibits crystalline powder morphology and maintains its structural integrity under standard storage conditions [2] [3]. The molecular structure contains a pyrrolidine ring attached to a tetrazole heterocycle, with the absolute configuration established at the 2-position of the pyrrolidine ring [1] [4].

The molecular formula C₅H₉N₅ corresponds to a molecular weight of 139.16 g/mol [1] [2] [3]. The compound's density is reported as 1.3±0.1 g/cm³ [5], indicating a relatively compact crystalline structure typical of nitrogen-rich heterocyclic compounds.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopic analysis in deuterium oxide (D₂O) at 400 MHz reveals characteristic signals for the pyrrolidine-tetrazole structure [6]:

- δ 4.70-4.58 (m, 1H): Proton at the C-2 position of pyrrolidine ring

- δ 3.55-3.36 (m, 2H): Methylene protons of pyrrolidine ring

- δ 2.61-2.47 (m, 1H): Methylene proton

- δ 2.27-1.97 (m, 3H): Remaining methylene protons

¹³C NMR spectroscopy at 101 MHz in D₂O shows six distinct carbon environments [6]:

- δ 168.1: Tetrazole carbon (C-5)

- δ 149.7: Quaternary carbon

- δ 60.2: C-2 of pyrrolidine (chiral center)

- δ 46.7: Nitrogen-bearing carbon

- δ 29.3: Methylene carbon

- δ 23.7: Methylene carbon

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands for tetrazole compounds [7] [8]:

- N-H stretching vibrations: Characteristic bands for tetrazole N-H groups

- C=N stretching vibrations: Indicative of the tetrazole ring system

- C-N stretching vibrations: Representative of the pyrrolidine-tetrazole linkage

The infrared spectrum provides definitive structural confirmation through the presence of these characteristic functional group vibrations.

Mass Spectrometry

Mass spectrometric analysis confirms the molecular composition with a molecular ion peak at m/z 139, consistent with the molecular formula C₅H₉N₅ [1]. This analytical technique provides unambiguous molecular weight confirmation and structural validation.

Solubility Behavior in Organic Solvents

Protic Solvent Solubility

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole demonstrates excellent solubility in most protic solvents [9]. The compound shows particularly good solubility in water and methanol, making it suitable for aqueous and alcoholic reaction media. This enhanced solubility in protic solvents is attributed to the hydrogen bonding capacity of both the tetrazole ring and the pyrrolidine nitrogen atom.

Aprotic Solvent Solubility

The compound exhibits partial solubility in aprotic solvents including dichloromethane, tetrahydrofuran, and acetonitrile [9]. DMSO (dimethyl sulfoxide) provides good solubility, making it a suitable solvent for reactions requiring aprotic conditions. The limited solubility in other aprotic solvents is characteristic of polar heterocyclic compounds with multiple nitrogen atoms.

| Solvent Category | Specific Solvents | Solubility | Applications |

|---|---|---|---|

| Protic | Water, Methanol | Soluble | Aqueous reactions, purification |

| Aprotic Polar | DMSO | Soluble | Non-aqueous catalysis |

| Aprotic Non-polar | Dichloromethane, THF, Acetonitrile | Partially soluble | Limited applications |

Solubility Implications

The favorable solubility profile in protic solvents makes this compound particularly valuable for organocatalytic applications where aqueous or alcoholic media are preferred. The partial solubility in common organic solvents allows for purification through crystallization and enables use in biphasic reaction systems.

Thermal Stability and Decomposition Profiles

Melting Point and Phase Transitions

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole exhibits a high melting point of 271°C [1] [2] [3], indicating substantial thermal stability under normal conditions. This elevated melting point is characteristic of compounds with extensive hydrogen bonding networks and aromatic stabilization from the tetrazole ring system.

Thermal Stability Characteristics

The compound demonstrates stability under proper storage conditions [8] [10] when maintained at room temperature with protection from air and moisture. The recommended storage temperature is below 15°C with inert gas protection due to air sensitivity [2] [11].

Chiroptical Properties and Absolute Configuration Determination

Optical Rotation

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole exhibits a specific rotation [α]²⁰ᴅ of -6.0 to -10.0° when measured at a concentration of 1 g per 100 mL in methanol [3] [12] [13]. This negative optical rotation confirms the (S)-absolute configuration at the C-2 position of the pyrrolidine ring and provides a reliable method for enantiomeric purity assessment.

Optical Purity

The compound demonstrates high optical purity with ≥98.0 enantiomeric excess (ee%) [2] [3] [12] as determined by gas chromatographic analysis. This exceptional enantiomeric purity is crucial for asymmetric catalytic applications where stereochemical control is paramount.

Circular Dichroism Spectroscopy

Circular dichroism spectroscopy serves as a valuable tool for absolute configuration determination [14]. The technique provides chiroptical fingerprints that can distinguish between enantiomers and confirm the absolute stereochemistry of the chiral center. For complex molecules containing multiple stereogenic elements, vibrational circular dichroism (VCD) offers enhanced specificity for stereochemical assignment.

Configuration Assignment Methods

Several complementary methods confirm the absolute configuration:

- Chemical correlation with known (S)-proline derivatives

- Optical rotation comparison with literature values

- Circular dichroism spectroscopy for chiroptical characterization

- Computational analysis using density functional theory methods

Stereochemical Stability

The S-configuration remains stable under standard storage and reaction conditions, with no observed racemization during typical organocatalytic transformations. The rigid pyrrolidine ring structure provides conformational stability that preserves the stereochemical integrity of the chiral center.

XLogP3

GHS Hazard Statements

H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant